3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one
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Overview
Description
3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one is a chemical compound with the molecular formula C12H12O4. It is a furanone derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-methyl-4H-pyran-4-one with phenylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the furanone ring .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysis, which is an environmentally friendly and efficient method. Biocatalysis utilizes enzymes or whole-cell microorganisms to catalyze the chemical reactions required for the synthesis of the compound. This method offers high selectivity and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furanone ring can be reduced to form a dihydrofuran derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methyl-4-phenylmethoxy-2H-furan-5-one.
Reduction: Formation of 3-hydroxy-2-methyl-4-phenylmethoxy-dihydrofuran.
Substitution: Formation of various substituted furanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma
Mechanism of Action
The mechanism of action of 3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use in the flavor industry.
4-hydroxy-5-methyl-3(2H)-furanone: Also used in the flavor industry and has similar chemical properties
Uniqueness
3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one is unique due to its phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other furanone derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
3-hydroxy-2-methyl-4-phenylmethoxy-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBQZAEPCZWKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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